![molecular formula C21H24N4O2S B2608285 2-[4-(butylamino)quinazolin-2-yl]sulfanyl-N-(3-methoxyphenyl)acetamide CAS No. 422532-79-4](/img/structure/B2608285.png)
2-[4-(butylamino)quinazolin-2-yl]sulfanyl-N-(3-methoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(butylamino)quinazolin-2-yl]sulfanyl-N-(3-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C21H24N4O2S and its molecular weight is 396.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anti-Ulcerogenic and Anti-Ulcerative Colitis Activity
Research has identified novel quinazoline and acetamide derivatives with significant anti-ulcerogenic and anti-ulcerative colitis activities. These compounds, including variations of quinazoline derivatives, have shown promising results in curative activity against acetic acid-induced ulcer models. Notably, these derivatives demonstrated a higher efficacy than standard drugs used for the treatment of peptic ulcer and ulcerative colitis, with no reported side effects on liver and kidney functions upon prolonged oral administration (Alasmary et al., 2017).
Antitumor Activity
A synthetic method for the antitumor compound CP724,714, which is based on quinazoline derivatives, has been developed with high overall yields and purity. This method focuses on the Heck coupling reaction, indicating the potential of quinazoline derivatives in oncology, especially in treating tumors (Wei Bang-guo, 2008).
Analgesic and Anti-Inflammatory Activities
Quinazolin-4(3H)-ones derivatives have been synthesized and evaluated for their analgesic and anti-inflammatory activities. Among these derivatives, some compounds emerged as highly active, demonstrating significant analgesic activity and potent anti-inflammatory activity compared to reference standards such as diclofenac sodium. These findings highlight the therapeutic potential of quinazoline derivatives in pain and inflammation management (Alagarsamy et al., 2011).
Antimicrobial Activity
Quinazolin-4(3H)-one derivatives have also been explored for their antimicrobial properties, with some compounds showing remarkable antibacterial and antifungal activities. This indicates the broad-spectrum potential of these derivatives in combating microbial infections, positioning them as candidates for developing new antimicrobial agents (Patel et al., 2010).
H1-antihistaminic Agents
The development of novel triazoloquinazolin-5-ones as a new class of H1-antihistaminic agents has been reported. These compounds have shown significant protection against histamine-induced bronchospasm in guinea pigs, with one compound emerging as more potent than the reference standard chlorpheniramine maleate, and with negligible sedation. This suggests the potential use of quinazoline derivatives in developing safer H1-antihistaminic therapies (Alagarsamy et al., 2009).
Propiedades
IUPAC Name |
2-[4-(butylamino)quinazolin-2-yl]sulfanyl-N-(3-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O2S/c1-3-4-12-22-20-17-10-5-6-11-18(17)24-21(25-20)28-14-19(26)23-15-8-7-9-16(13-15)27-2/h5-11,13H,3-4,12,14H2,1-2H3,(H,23,26)(H,22,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIPVPTNCQQOMAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=NC(=NC2=CC=CC=C21)SCC(=O)NC3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-(isopropylsulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2608202.png)
![3-{4-[(2-Thienylcarbonyl)amino]phenoxy}-2-thiophenecarboxylic acid](/img/structure/B2608204.png)
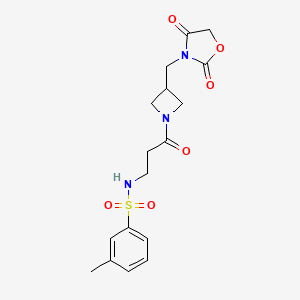
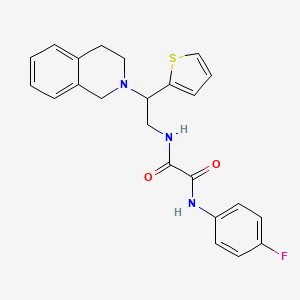
![benzo[d][1,3]dioxol-5-yl(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-3,5-dimethyl-1H-pyrazol-1-yl)methanone](/img/structure/B2608209.png)
![1,6,7-trimethyl-3-(2-(piperidin-1-yl)ethyl)-8-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2608211.png)
![(E)-N-(3-ethyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2608213.png)
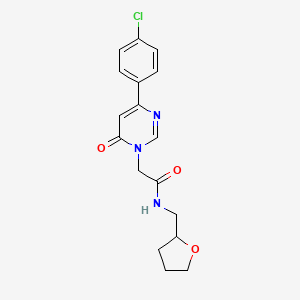
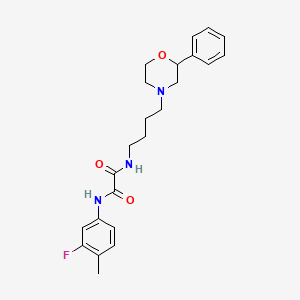
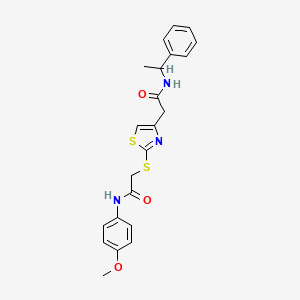


![((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(3-fluoro-4-methoxyphenyl)methanone](/img/structure/B2608224.png)
![4-[[1-(2-Chlorophenyl)sulfonylpiperidin-3-yl]methoxy]pyridine](/img/structure/B2608225.png)
